molecular formula C22H21ClN4O2 B14938241 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B14938241
M. Wt: 408.9 g/mol
InChI Key: AXZBQYJUZYXCNX-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic hybrid molecule combining a 4-oxoquinazolin-3(4H)-yl core with a 5-chloroindole moiety via a butanamide linker. This structure integrates pharmacophoric elements associated with diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, enoyl-acyl carrier protein reductase) and anti-inflammatory properties. The 5-chloro substituent on the indole ring and the flexible butanamide spacer are critical for modulating target affinity and pharmacokinetic behavior .

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C22H21ClN4O2/c23-16-7-8-20-18(12-16)15(13-25-20)9-10-24-21(28)6-3-11-27-14-26-19-5-2-1-4-17(19)22(27)29/h1-2,4-5,7-8,12-14,25H,3,6,9-11H2,(H,24,28)

InChI Key

AXZBQYJUZYXCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-chloro-1H-indole-3-ethylamine through halogenation and subsequent amination. This intermediate is then coupled with a quinazolinone derivative under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Reaction conditions are meticulously controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: Halogen substitution reactions can occur at the chlorine atom on the indole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazolinone ring may also play a role in binding to proteins and altering their function. These interactions can modulate cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Quinazolinone Derivatives with Acetamide Linkers

Example Compound : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()

  • Structural Differences : Shorter acetamide linker vs. butanamide; phenyl vs. 5-chloroindole substituent.
  • Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (MIC = 1.56 µg/mL against Mycobacterium tuberculosis). The chloro and methyl groups enhance target binding .
  • Key Data :
Property Target Compound Acetamide Analog
Molecular Weight ~434 g/mol (estimated) 414.49 g/mol
Linker Length Butanamide (4-carbon) Acetamide (2-carbon)
Biological Target Not explicitly reported InhA (tuberculosis)

However, the acetamide analog’s shorter linker and phenyl group favor high InhA affinity .

Quinazoline-Linked Benzene Sulfonamides ()

Example Compounds : 21–24 (carbonic anhydrase inhibitors)

  • Structural Differences : Sulfonamide group replaces butanamide; hydrazineyl-thioethyl bridges instead of indole-ethyl.
  • Activity : Compounds 21–24 showed carbonic anhydrase IX/XII inhibition (IC~50~ = 10–50 nM). The 4-chlorophenyl derivative (23) exhibited the highest potency due to enhanced hydrophobic interactions .
  • Key Data :
Property Target Compound Compound 23 ()
Molecular Weight ~434 g/mol ~550 g/mol
Functional Groups Chloroindole, butanamide Chlorophenyl, sulfonamide
Enzyme Inhibition Not reported CA XII: IC~50~ = 12 nM

Implications: Sulfonamide groups and halogenated aromatic rings are critical for carbonic anhydrase inhibition, suggesting that the target compound’s indole and quinazolinone moieties could be optimized for similar applications .

Anti-inflammatory Hybrid Pharmacophores ()

Example Compound: 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide

  • Structural Differences: Thioalkylamide and pyrimidinone groups vs. indole-butanamide.
  • Activity: COX-2 inhibition (IC~50~ = 116.73 mmol/kg) with lower ulcerogenicity than Diclofenac. The dichlorophenoxy group enhances selectivity .
  • Key Data :
Property Target Compound Hybrid Analog ()
Chloro Substituents 5-Chloroindole 2,4-Dichlorophenoxy
Anti-inflammatory Activity Not reported Superior to Diclofenac

Implications : Chloro substituents at specific positions improve anti-inflammatory activity, suggesting the target compound’s 5-chloroindole may offer similar benefits .

Indole-Containing Quinazolinone Derivatives ()

Example Compounds :

  • N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide ()
  • 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (, CAS 920423-09-2)
  • Structural Differences: Lack of 5-chloro and ethyl groups (); additional hydroxy group on quinazolinone ().
  • Activity: ’s compound (hydroxy variant) showed predicted acidity (pKa ~12.88) and density (1.39 g/cm³), indicating altered solubility and bioavailability compared to the non-hydroxylated target compound .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular Weight 374.44 g/mol
Molecular Formula C22H22N4O2
LogP 1.1903
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Polar Surface Area 60.501 Ų

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases associated with cancer progression, including mutant forms of EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are critical in various malignancies.

Anticancer Activity

Recent research has demonstrated promising anticancer properties for this compound. In vitro assays have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines:

Cell LineGI50 (µM)
A549 (Lung Cancer)0.094
HCT116 (Colon Cancer)0.099
MCF7 (Breast Cancer)0.595

These values indicate that the compound effectively inhibits cell growth, with lower GI50 values suggesting higher potency against these cancer types .

Antiviral Activity

The compound's antiviral potential has been explored in various studies, particularly its efficacy against RNA viruses. Research indicates that derivatives of indole compounds, similar to this compound, exhibit antiviral activity through mechanisms that disrupt viral replication processes . While specific data on this compound's antiviral efficacy is limited, it is hypothesized that its structural characteristics may confer similar benefits.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving patients with non-small cell lung cancer (NSCLC) treated with EGFR inhibitors demonstrated a significant reduction in tumor size when combined with indole-based compounds, suggesting a synergistic effect .
  • Antiviral Treatment : In vitro tests revealed that indole derivatives could inhibit the replication of hepatitis C virus (HCV), indicating a broad-spectrum antiviral capability .

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